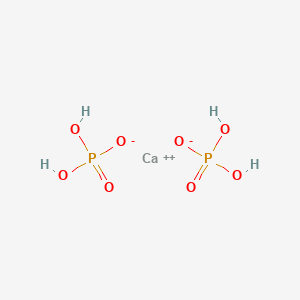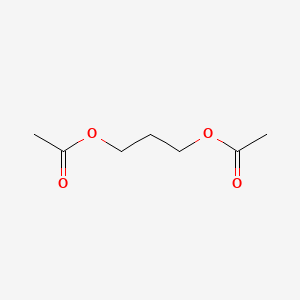
磷酸二氢钙
描述
Calcium biphosphate, also known as tribasic calcium phosphate, is an important inorganic compound with a variety of applications in the fields of science and industry. It is widely used in the production of fertilizers, food additives, and in the manufacture of ceramics. It is also used in the preparation of pharmaceuticals, as well as in the production of cement and concrete. Calcium biphosphate is an important component of many biological processes, including bone mineralization and energy metabolism.
科学研究应用
骨组织工程
磷酸二氢钙是骨组织工程中的关键成分。它被用于创建模拟骨骼矿物质相的支架,为骨细胞的附着和增殖提供基质。 这些支架支持新骨组织的生长,在修复由创伤或疾病引起的骨缺损方面特别有用 {svg_1}.
药物递送系统
研究人员正在探索磷酸二氢钙作为药物递送系统载体的应用。 由于其生物相容性和生物活性,它可以用来以受控方式封装和释放治疗剂,这对于靶向药物递送至关重要 {svg_2}.
癌症治疗
在癌症治疗领域,磷酸二氢钙纳米粒子正在研究其直接将化疗药物输送到肿瘤部位的潜力。 这种靶向方法旨在通过减少对健康细胞的影响来最大限度地减少化疗的副作用 {svg_3}.
生物成像
磷酸二氢钙也用于生物成像。 该化合物的纳米粒子可以被功能化成成像剂,从而在MRI和CT扫描等成像技术中增强对比度,这有助于精确诊断和监测疾病 {svg_4}.
牙科应用
在牙科中,磷酸二氢钙用于各种应用,包括作为牙科水泥的成分以及牙周治疗中的骨移植材料。 它有助于牙组织的再生和种植体的稳定 {svg_5}.
骨质疏松症治疗
磷酸二氢钙在骨质疏松症的治疗中具有应用。 它用于骨移植手术和作为骨植入物的材料,以增加骨量和强度,从而降低骨折风险 {svg_6}.
作用机制
Target of Action
Calcium biphosphate, also known as bisphosphonates, primarily targets osteoclasts , the cells responsible for bone resorption . They also have an affinity for hydroxyapatite on bone surfaces . The compound’s interaction with these targets plays a crucial role in maintaining bone health and treating conditions like osteoporosis .
Mode of Action
Bisphosphonates inhibit bone resorption by osteoclasts . They attach to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption . When osteoclasts begin to resorb bone impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Biochemical Pathways
Bisphosphonates affect several biochemical pathways. They interfere with the G-protein signaling pathway, leading to the activation of caspases, proteins responsible for cell apoptosis . This interference results in decreased prenylation of G-proteins, which ultimately inhibits osteoclast-mediated bone resorption .
Pharmacokinetics
The pharmacokinetic profiles of all nitrogen-containing bisphosphonates (N-BPs) are similar and differ substantially from most other drugs . Oral bioavailability is less than 1%, and they must be administered fasting or via intravenous (IV) infusion . Bisphosphonates in blood distribute quickly to bone surfaces or are eliminated in urine . The half-life of bisphosphonates on bone surfaces is 3–5 weeks, where they inhibit osteoclasts that form resorption lacunae on bisphosphonate-coated surfaces .
Result of Action
The primary result of bisphosphonate action is the inhibition of bone resorption, leading to an increase in bone mineral density . This effect contributes to improved bone strength and microarchitecture . Additionally, bisphosphonates have been shown to reduce the risk of fractures of the spine, proximal femur, and non-vertebral fractures .
Action Environment
The action of bisphosphonates is influenced by various environmental factors. For instance, the presence of a hydroxyl group at the R1 position increases the affinity for calcium (and, thus, bone mineral), enhancing the compound’s ability to chelate calcium ions . This property is crucial for the compound’s effectiveness in environments characterized by high calcium concentrations, such as the bone matrix.
未来方向
Calcium phosphate nanoparticles, due to their high biocompatibility and biodegradability, are seen as promising for applications in drug and gene delivery and also in immunization, for example, for vaccination . They can be used as efficient carriers for different kinds of biomolecules such as nucleic acids, proteins, peptides, antibodies, or drugs .
生化分析
Biochemical Properties
Calcium biphosphate is involved in several biochemical reactions, particularly those related to bone metabolism and mineralization. It interacts with various enzymes, proteins, and other biomolecules. For instance, calcium biphosphate is a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters, releasing inorganic phosphate and calcium ions. This interaction is crucial for bone mineralization and the maintenance of bone health . Additionally, calcium biphosphate interacts with proteins such as osteocalcin and osteopontin, which are involved in bone formation and remodeling .
Cellular Effects
Calcium biphosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In osteoblasts, the cells responsible for bone formation, calcium biphosphate promotes the expression of genes involved in bone matrix production, such as collagen and osteocalcin . It also activates signaling pathways like the Wnt/β-catenin pathway, which is essential for osteoblast differentiation and function . Furthermore, calcium biphosphate affects cellular metabolism by modulating the activity of enzymes involved in energy production and phosphate metabolism .
Molecular Mechanism
At the molecular level, calcium biphosphate exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, triggering intracellular signaling cascades that regulate gene expression and cellular functions . Calcium biphosphate also acts as a cofactor for enzymes involved in phosphate metabolism, such as alkaline phosphatase . Additionally, it can inhibit or activate certain enzymes, depending on the cellular context and concentration of the compound . These molecular interactions contribute to the overall effects of calcium biphosphate on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium biphosphate can vary over time. The stability and degradation of calcium biphosphate are influenced by factors such as pH, temperature, and the presence of other ions . Long-term studies have shown that calcium biphosphate can maintain its activity and stability under physiological conditions, making it suitable for in vitro and in vivo experiments . Prolonged exposure to high concentrations of calcium biphosphate may lead to cellular toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of calcium biphosphate in animal models are dose-dependent. Low to moderate doses of calcium biphosphate have been shown to promote bone formation and improve bone density in animal studies . High doses can result in toxic effects, such as hypercalcemia and impaired renal function . Threshold effects have been observed, where the beneficial effects of calcium biphosphate plateau at certain concentrations, and further increases in dosage do not yield additional benefits .
Metabolic Pathways
Calcium biphosphate is involved in several metabolic pathways, particularly those related to phosphate and calcium metabolism. It interacts with enzymes such as alkaline phosphatase and pyrophosphatase, which regulate the hydrolysis and synthesis of phosphate compounds . Calcium biphosphate also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation . These interactions influence the overall metabolic balance and energy production in cells.
Transport and Distribution
Within cells and tissues, calcium biphosphate is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as sodium-dependent phosphate transporters . Once inside the cell, calcium biphosphate can bind to intracellular proteins and be transported to specific cellular compartments . The distribution of calcium biphosphate within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
Calcium biphosphate exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the extracellular matrix of bone tissue, where it contributes to mineralization and bone strength . Within cells, calcium biphosphate can be localized to organelles such as the endoplasmic reticulum and mitochondria, where it plays a role in calcium signaling and energy production . Targeting signals and post-translational modifications can direct calcium biphosphate to specific compartments, ensuring its proper localization and function .
属性
| { "Design of the Synthesis Pathway": "Calcium biphosphate can be synthesized by reacting calcium hydroxide with phosphoric acid.", "Starting Materials": [ "Calcium hydroxide", "Phosphoric acid" ], "Reaction": [ "Add phosphoric acid slowly to a solution of calcium hydroxide while stirring.", "Continue stirring until the reaction is complete and a white precipitate of calcium biphosphate is formed.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the calcium biphosphate in an oven at a low temperature." ] } | |
CAS 编号 |
7758-23-8 |
分子式 |
CaH3O4P |
分子量 |
138.07 g/mol |
IUPAC 名称 |
calcium;dihydrogen phosphate |
InChI |
InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI 键 |
UUVBYOGFRMMMQL-UHFFFAOYSA-N |
杂质 |
PHOSPHORIC ACID |
SMILES |
OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] |
规范 SMILES |
OP(=O)(O)O.[Ca] |
颜色/形态 |
SHINING TRICLINIC PLATES, CRYSTALLINE POWDER OR GRANULES COLORLESS, PEARLY SCALES OR POWDER |
密度 |
2.220 @ 18 °C/4 °C |
其他 CAS 编号 |
7758-23-8 |
物理描述 |
DryPowder; PelletsLargeCrystals Granular powder or white, deliquescent crystals or granules |
Pictograms |
Corrosive; Irritant |
溶解度 |
SOL IN DIL HYDROCHLORIC ACID; MODERATELY SOL IN WATER; SOL IN NITRIC ACID OR ACETIC ACID |
同义词 |
acid calcium phosphate calcium bisphosphate calcium phosphate, monobasic calcium superphosphate monocalcium orthophosphate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)